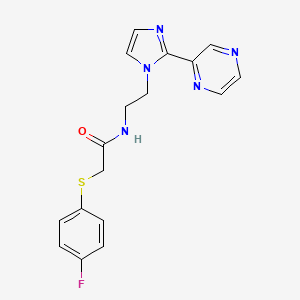
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5OS and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity with significant potential in pharmacological applications. Its molecular formula is C17H16FN5OS and it has a molecular weight of 357.41 g/mol. This compound is characterized by its unique structural features, including a fluorophenyl group, a thioether linkage, and an imidazole moiety, which contribute to its biological activity.
Research indicates that compounds with similar scaffolds exhibit various mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions. The imidazole ring is known for its role in interacting with biological targets such as kinases and receptors, potentially influencing cellular signaling pathways.
Targeted Biological Pathways
- Kinase Inhibition : Compounds with imidazole derivatives often act as kinase inhibitors. For instance, pyrazolo[1,5-a]pyrimidine analogs have shown activity against CSNK2A2, a kinase implicated in cancer progression and viral infections .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against β-coronaviruses, including SARS-CoV-2, by inhibiting critical viral replication pathways .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
| Activity Type | Assay Method | Result |
|---|---|---|
| Antiviral | Viral replication inhibition | Moderate to high potency |
| Kinase inhibition | Enzyme activity assay | IC50 values in low µM range |
| Cytotoxicity | Cell viability assays | Selective toxicity observed |
Case Studies
- Antiviral Properties : A study investigating the antiviral effects of imidazole derivatives reported that compounds similar to this compound exhibited significant inhibition of viral replication in vitro, particularly against coronaviruses .
- Kinase Inhibition Study : In another research effort, derivatives were tested for their ability to inhibit CSNK2A2 activity. The results indicated that modifications on the imidazole ring could enhance potency and selectivity against this kinase, suggesting that structural optimization could lead to more effective therapeutic agents.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Key findings include:
- Metabolic Stability : The introduction of specific functional groups can significantly affect the metabolic stability of the compound in liver microsomes, which is crucial for its therapeutic efficacy .
- Solubility and Bioavailability : Optimization efforts have highlighted the balance between potency and solubility, with some derivatives exhibiting poor aqueous solubility despite high potency.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-16(24)21-7-9-23-10-8-22-17(23)15-11-19-5-6-20-15/h1-6,8,10-11H,7,9,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXGWIQYZZVTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














